UNC2541

概要

説明

UNC2541は、Merチロシンキナーゼ(MerTK)の強力で特異的な阻害剤です。MerTKのATPポケットに結合し、阻害濃度(IC50)は4.4ナノモルです。 この化合物は、リン酸化されたMerTKを510ナノモルの有効濃度(EC50)で阻害します 。MerTKは、免疫応答、細胞生存、および食作用の調節に関与する受容体型チロシンキナーゼです。

準備方法

合成経路と反応条件: UNC2541の合成には、環状ピリミジンの調製が含まれます。具体的な合成経路と反応条件は、独自の技術情報であり、公表されていません。 この化合物は、環状構造の形成を含む一連の化学反応によって合成されることが知られています .

工業的生産方法: this compoundの工業的生産方法は、公開されていません。通常、このような化合物は、厳しい品質管理と規制基準を満たした専門施設で生産されます。 生産プロセスには、合成、精製、品質試験など、化合物が要求される仕様を満たしていることを保証するための複数の工程が含まれます .

化学反応の分析

反応の種類: UNC2541は、主にMerTKとの結合反応を起こします。通常の条件下では、酸化、還元、置換などの一般的な化学反応は起こりません。 主要な相互作用は、MerTKのATPポケットへの結合によるMerTKの阻害です .

一般的な試薬と条件: this compoundの調製に使用される一般的な試薬には、環状ピリミジンの合成に必要なさまざまな有機溶媒や試薬が含まれます。 これらの反応の具体的な条件は、独自の技術情報であり、公表されていません .

生成される主な生成物: this compoundの合成から生成される主な生成物は、化合物そのものです。 合成プロセスにおける有意な副生成物または二次生成物は報告されていません .

科学研究への応用

This compoundは、特に化学、生物学、医学の分野において、いくつかの科学研究への応用があります。MerTKがさまざまな生物学的プロセスにおいて果たす役割を研究するための研究ツールとして使用されています。 医学では、MerTKが関与する癌や自己免疫疾患などの病気における潜在的な治療的応用について調査されています .

科学的研究の応用

Cancer Therapy

UNC2541 has significant implications in cancer therapy due to its ability to inhibit MerTK, which is often overexpressed in various malignancies. The inhibition of MerTK can enhance anti-tumor immunity and sensitize tumors to existing therapies. Some key findings include:

- Enhancement of Immune Response : Studies have shown that this compound can modulate tumor microenvironments, enhancing the efficacy of immune checkpoint inhibitors by promoting T-cell activation and reducing tumor-associated macrophage activity .

- Combination Therapies : Research indicates that combining this compound with other therapeutic agents may overcome resistance mechanisms in cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .

Autoimmune Disorders

The role of MerTK in regulating immune responses makes this compound a candidate for investigating therapies for autoimmune diseases. By inhibiting MerTK, this compound may help restore normal immune function and reduce pathological inflammation associated with conditions like rheumatoid arthritis or systemic lupus erythematosus .

Research Tool in Basic Science

In addition to therapeutic applications, this compound serves as a critical research tool for studying the biological roles of MerTK in various cellular processes:

- Cell Survival and Apoptosis : this compound is utilized in experiments assessing the effects of MerTK inhibition on cell survival pathways, particularly in cancer cell lines where its expression correlates with resistance to apoptosis .

- Phagocytosis Studies : The compound's ability to inhibit MerTK allows researchers to explore its role in phagocytosis and immune cell signaling, providing insights into macrophage function and polarization .

Case Study 1: this compound in Non-Small Cell Lung Cancer

A study demonstrated that treatment with this compound significantly inhibited the growth of NSCLC cells by blocking MerTK signaling pathways. This inhibition led to increased apoptosis rates and enhanced sensitivity to EGFR-targeted therapies, indicating potential for combination treatment strategies .

Case Study 2: Modulation of Tumor Microenvironment

Research involving murine models showed that this compound treatment altered the tumor microenvironment by reducing the presence of immunosuppressive macrophages while promoting T-cell infiltration. This shift was associated with improved anti-tumor immunity and reduced tumor growth rates .

Comparative Analysis with Other Compounds

The following table summarizes the characteristics of this compound compared to other related compounds:

| Compound Name | Structure Type | Mechanism | Notable Features |

|---|---|---|---|

| UNC2025 | Bicyclic | MerTK Inhibitor | Potent against MerTK with distinct binding mode |

| UNC2180 | Bicyclic | Dual Inhibitor (MerTK & Axl) | Broader spectrum against related kinases |

| UNC3866 | Bicyclic | Selective Axl Inhibitor | Focused on Axl inhibition with less effect on MerTK |

作用機序

UNC2541は、MerTKを特異的に阻害することでその効果を発揮します。MerTKのATPポケットに結合し、キナーゼのリン酸化と活性化を防ぎます。 この阻害は、細胞生存、免疫調節、食作用に関与する下流シグナル伝達経路を阻害します .

類似化合物との比較

類似化合物:

- ギルテリチニブヘミフマル酸塩:FLT3とAXLのデュアル阻害剤であり、それぞれIC50値が0.29ナノモルと0.73ナノモルです .

- スニチニブマレイン酸塩:インダリノン系チロシンキナーゼ阻害剤であり、VEGFR2、PDGFRβ、およびc-kitの活性を阻害します .

- パクリチニブ:JAK2とFLT3の有効かつ特異的な阻害剤です .

ユニークさ: UNC2541は、他の類似化合物と比較してMerTKに対する高い特異性を持っている点でユニークです。MerTKに対するIC50値が大幅に低く、より強力な阻害剤となっています。 さらに、AXL、Tyro3、FLT3などの他のキナーゼに対する選択性も、そのユニークさを際立たせています .

生物活性

UNC2541 is a small molecule inhibitor that has garnered attention for its role in modulating the activity of MerTK (Mer receptor tyrosine kinase), a member of the TAM (Tyro3, Axl, Mer) receptor family. This compound is particularly significant in cancer research due to its potential to influence tumor microenvironments and immune responses. Below, we explore the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for therapeutic strategies.

This compound primarily acts as an inhibitor of MerTK phosphorylation. MerTK is involved in various cellular processes, including apoptosis, immune regulation, and tissue repair. By inhibiting MerTK, this compound can alter these processes, particularly in the context of cancer.

- Inhibition of Phosphorylation : this compound effectively blocks the phosphorylation of MerTK in macrophages, which can lead to a shift from a pro-inflammatory to a pro-resolving macrophage phenotype. This shift is crucial in the context of diseases characterized by chronic inflammation or fibrosis .

Effects on Immune Cells

The inhibition of MerTK by this compound has notable implications for immune cell function:

- Macrophage Polarization : Studies indicate that treatment with this compound results in decreased levels of M1-associated cytokines such as TNF-α and IL-6 in macrophages. This suggests that this compound can promote a shift towards M2 polarization, which is associated with tissue repair and anti-inflammatory responses .

- Impact on Tumor Microenvironment : In models of liver fibrosis and cancer, this compound treatment has been shown to enhance the conversion of inflammatory macrophages to a more reparative phenotype. This conversion is vital for improving tissue homeostasis and reducing fibrosis .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different cell types and conditions:

Implications for Cancer Therapy

The modulation of MerTK activity through compounds like this compound opens new avenues for cancer therapy:

- Overcoming Resistance : By inhibiting MerTK, this compound may help overcome resistance mechanisms associated with EGFR-targeted therapies in non-small cell lung cancer (NSCLC). Upregulation of MerTK has been linked to poor prognosis and resistance to these therapies .

- Combination Therapies : The potential for combining this compound with other treatments (e.g., PD-1 inhibitors) is under investigation. Such combinations could enhance anti-tumor immunity while mitigating the immunosuppressive effects often seen in tumor microenvironments dominated by M2 macrophages .

特性

IUPAC Name |

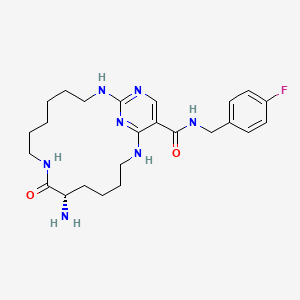

(7S)-7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34FN7O2/c25-18-10-8-17(9-11-18)15-30-22(33)19-16-31-24-29-14-5-2-1-4-13-28-23(34)20(26)7-3-6-12-27-21(19)32-24/h8-11,16,20H,1-7,12-15,26H2,(H,28,34)(H,30,33)(H2,27,29,31,32)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHBIZGUJZDHG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCNC2=NC=C(C(=N2)NCCCC[C@@H](C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34FN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UNC2541 interact with MerTK and what are the downstream effects of this interaction?

A1: this compound acts as a competitive inhibitor of MerTK, specifically targeting the ATP-binding pocket of the kinase. [] This binding prevents ATP from binding to MerTK, effectively inhibiting its kinase activity. [] As MerTK plays a crucial role in various cellular processes such as cell survival, proliferation, and efferocytosis (the clearance of apoptotic cells by phagocytes), inhibiting its activity can have significant downstream effects. These effects can include:

Q2: What is the significance of the macrocyclic structure of this compound in its interaction with MerTK?

A2: The macrocyclic structure of this compound is critical for its potent and selective inhibition of MerTK. [] Macrocycles offer several advantages as kinase inhibitors, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。